3-甲基苯-1-磺酰异氰酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

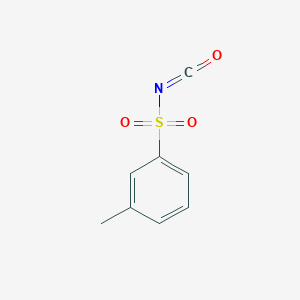

3-Methylbenzene-1-sulfonyl isocyanate, also known as toluenesulfonyl isocyanate or TsNCO, is a synthetic compound with the molecular formula C8H7NO2S. It has a molecular weight of 197.21 .

Synthesis Analysis

Isocyanates can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Molecular Structure Analysis

The molecular formula of 3-Methylbenzene-1-sulfonyl isocyanate is C8H7NO3S . The molecular weight is 197.21 .Chemical Reactions Analysis

Isocyanates, such as 3-Methylbenzene-1-sulfonyl isocyanate, can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .科学研究应用

Synthesis of Amides

3-Methylbenzene-1-sulfonyl isocyanate is used as an electrophilic reagent to synthesize amides. It reacts with nucleophiles, such as amines, to form sulfonyl amides, which are valuable in creating a variety of bioactive molecules and pharmaceuticals .

Production of Sulfonyl Ureas

This compound is instrumental in the production of sulfonyl ureas. These compounds have applications in medicine, particularly as oral hypoglycemic agents used to manage type 2 diabetes mellitus .

Creation of Pyrrolidine Derivatives

Pyrrolidine derivatives are synthesized using 3-Methylbenzene-1-sulfonyl isocyanate. These derivatives are significant in medicinal chemistry, serving as building blocks for alkaloid synthesis .

Lactam Formation

Lactams, which are cyclic amides, can be synthesized from 3-Methylbenzene-1-sulfonyl isocyanate. Lactams are core structures in many antibiotics, such as penicillins and cephalosporins .

Development of Oxazolidinones

Oxazolidinones, another class of antibiotics, can be derived from reactions involving 3-Methylbenzene-1-sulfonyl isocyanate. These compounds are particularly useful in treating infections caused by gram-positive bacteria .

Electrophilic Aromatic Substitution Reactions

3-Methylbenzene-1-sulfonyl isocyanate can participate in electrophilic aromatic substitution reactions, which are fundamental in the field of organic synthesis. This allows for the introduction of sulfonyl isocyanate groups into aromatic compounds, expanding the diversity of chemical structures .

Nucleophilic Substitution Reactions

It is also involved in nucleophilic substitution reactions at the benzylic position. These reactions are crucial for modifying the chemical structure of benzene derivatives, leading to a wide range of applications in organic synthesis .

Research and Development

Due to its versatility, 3-Methylbenzene-1-sulfonyl isocyanate is a valuable compound in research and development. It is available in various quantities for research purposes, facilitating its use in pilot-scale or production applications .

Each of these applications demonstrates the compound’s importance in scientific research, particularly in the field of organic chemistry, where it serves as a versatile intermediate for synthesizing a wide array of chemical entities with practical applications in medicine and industry. The ability to purchase this compound in different quantities allows for flexibility in research and development, making it accessible for various scales of experimental work .

作用机制

安全和危害

Isocyanates, including 3-Methylbenzene-1-sulfonyl isocyanate, are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . They may cause allergy or asthma symptoms or breathing difficulties if inhaled . They may also cause skin irritation and serious eye irritation .

属性

IUPAC Name |

3-methyl-N-(oxomethylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPHEJYDQNWSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzene-1-sulfonyl isocyanate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B2585381.png)

![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)

![(3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2585393.png)

![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2585396.png)

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2585397.png)

![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)

![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)